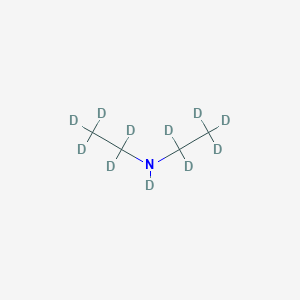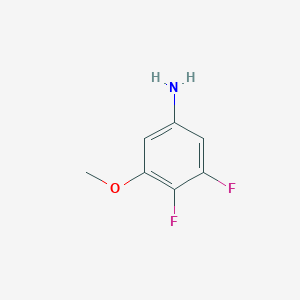
3,4-Difluoro-5-methoxyaniline
Übersicht
Beschreibung
3,4-Difluoro-5-methoxyaniline is a chemical compound with the molecular formula C7H7F2NO. It has a molecular weight of 159.14 . The IUPAC name for this compound is 3,4-difluoro-2-methoxyphenylamine . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3,4-Difluoro-5-methoxyaniline is 1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms and the methoxy group.Physical And Chemical Properties Analysis
3,4-Difluoro-5-methoxyaniline has a molecular weight of 159.14 . It is stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Wastewater Treatment and Environmental Impact
Methoxyanilines, including compounds similar to 3,4-Difluoro-5-methoxyaniline, are used in dyes and pharmaceuticals. They pose environmental risks due to their toxicity and carcinogenic properties. Fenton-like oxidation, using laterite soil iron, has been explored for the degradation of Methoxyanilines in wastewater, showing promising results in reducing toxicity and environmental impact (Chaturvedi & Katoch, 2020).
2. Spectroscopic and Computational Analysis
Studies on methoxyanilines like 3-methoxyaniline provide insights into molecular structure, vibrational frequencies, and electronic properties, essential for understanding the behavior of 3,4-Difluoro-5-methoxyaniline in various applications. Techniques like FT-IR, FT-Raman, and NMR spectroscopy, along with computational methods, are employed for these analyses (Sivaranjini et al., 2014).
3. Developing Fluorescent Probes
Compounds structurally related to 3,4-Difluoro-5-methoxyaniline have been utilized in creating sensitive fluorescent probes for detecting metal ions. These probes demonstrate on/off fluorescence behavior in the presence of specific metal ions, showcasing potential for applications in sensing technologies (Hu et al., 2010).
4. Applications in Conducting Polymers
Related methoxyanilines have been polymerized to create new soluble conducting polymers with potential industrial applications. These polymers exhibit significant conductivity and solubility in various solvents, broadening the scope of their utility in electronics and materials science (Macinnes & Funt, 1988).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,4-difluoro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZNZZULSBCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-methoxyaniline | |
CAS RN |
1195190-12-5 | |
| Record name | 3,4-difluoro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

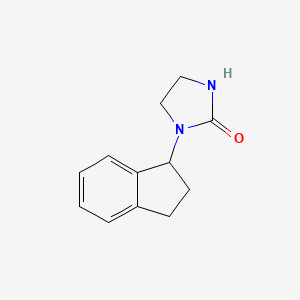
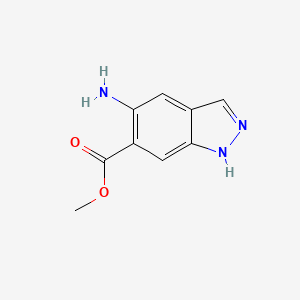
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
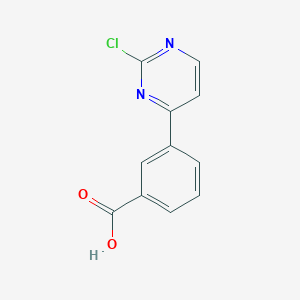
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)
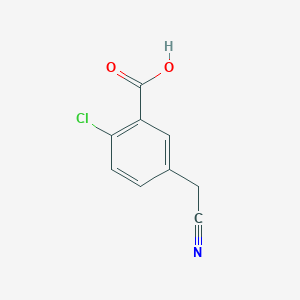
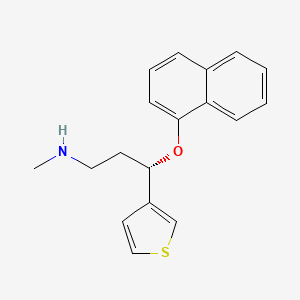
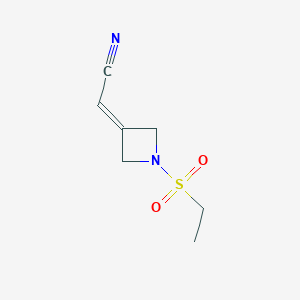
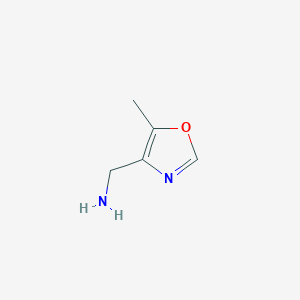
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
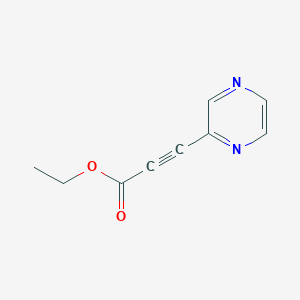
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
